molecular formula C23H18N4S B503131 6-[1,1'-biphenyl]-4-yl-3-(3-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 123799-39-3

6-[1,1'-biphenyl]-4-yl-3-(3-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B503131
CAS No.: 123799-39-3
M. Wt: 382.5g/mol
InChI Key: SUDNTZDOVLXHBM-UHFFFAOYSA-N
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Description

6-[1,1’-biphenyl]-4-yl-3-(3-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. The compound features a unique structure that combines a triazole ring with a thiadiazine ring, making it a promising candidate for various pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1,1’-biphenyl]-4-yl-3-(3-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the use of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles as synthons. These synthons undergo cyclization reactions to form the fused ring system . The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of piperidine, with the reaction being carried out under reflux conditions for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization from ethanol .

Chemical Reactions Analysis

Types of Reactions

6-[1,1’-biphenyl]-4-yl-3-(3-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazole-thiadiazine compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[1,1’-biphenyl]-4-yl-3-(3-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of both biphenyl and methylphenyl groups enhances its ability to interact with a wide range of biological targets, making it a versatile compound for various applications .

Properties

CAS No.

123799-39-3

Molecular Formula

C23H18N4S

Molecular Weight

382.5g/mol

IUPAC Name

3-(3-methylphenyl)-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C23H18N4S/c1-16-6-5-9-20(14-16)22-24-25-23-27(22)26-21(15-28-23)19-12-10-18(11-13-19)17-7-3-2-4-8-17/h2-14H,15H2,1H3

InChI Key

SUDNTZDOVLXHBM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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